molecular formula C6H11N3O2 B2699279 Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate CAS No. 2168275-70-3

Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate

Cat. No. B2699279
CAS RN: 2168275-70-3
M. Wt: 157.173
InChI Key: UAOZODNLUYXXJM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate” is a diazirine derivative. Diazirines are a class of organic molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom . They are often used in photoaffinity labeling studies in biochemistry because they can form a reactive carbene species when exposed to ultraviolet light .


Chemical Reactions Analysis

Diazirines are known to undergo a variety of reactions, including ring-opening reactions under certain conditions . The specific reactions that “Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate” might undergo would depend on the exact structure and the reaction conditions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a photoaffinity label, it would likely act by forming a reactive carbene species upon exposure to ultraviolet light, which could then insert into C-H, N-H, or O-H bonds in nearby molecules .

Future Directions

The use of diazirine derivatives in biochemistry and other fields is an active area of research, and new applications and synthesis methods are continually being developed . The future directions for “Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate” would likely depend on the results of further studies on this compound.

properties

IUPAC Name

methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(8-9-6)3-4(7)5(10)11-2/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOZODNLUYXXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(3-methyldiazirin-3-yl)propanoate

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